Succinimide

Descripción

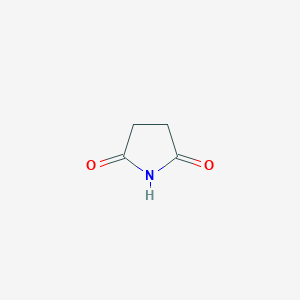

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Succinimide and Its Derivatives

Novel Approaches to Succinimide Ring Formation

The formation of the this compound ring is a fundamental process for which chemists continue to seek more efficient, sustainable, and versatile methods. Recent advancements have moved beyond traditional condensation reactions to include innovative techniques that offer improved yields, reduced reaction times, and greater control over the final product's structure.

Microwave-Assisted Synthesis of Succinimides

Microwave-assisted organic synthesis (MAOS) has become an increasingly common technique in synthetic laboratories, offering significant advantages over classical heating methods, most notably a dramatic reduction in reaction times. nih.gov This technology plays a significant role in modern drug discovery. nih.gov

One application is the synthesis of N-phenylthis compound, which can be achieved by heating a mixture of succinic anhydride (B1165640) and aniline (B41778) in a domestic microwave oven for just four minutes, resulting in moderate yields of 40–60%. nih.gov This method is significantly faster than traditional approaches, which can take several hours. nih.gov Furthermore, the reaction is solvent-free, energy-efficient, and atom-economical, positioning it as a "greener" alternative. nih.gov The process involves two main steps: the initial reaction of aniline with succinic anhydride to form an amidoacid, followed by cyclization. nih.gov

The utility of microwave assistance extends to the preparation of various substituted succinimides. innovareacademics.indergipark.org.tr By reacting succinic anhydrides with amines in solvents such as dimethylformamide (DMF), acetic anhydride, or water, excellent yields can be achieved that surpass those of conventional methods. innovareacademics.indergipark.org.tr Similarly, N-methyl this compound can be synthesized by reacting dicarboxylic acids like succinic acid with methylamine (B109427) under microwave irradiation (600-900 W), cutting the reaction time from 5-6 hours to as little as 2-5 minutes. google.com Microwave irradiation has also been successfully used to synthesize more complex derivatives, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinothis compound and various amines. sciforum.net

| Reactants | Conditions | Product | Yield | Reference |

| Aniline, Succinic Anhydride | Domestic Microwave, 4 min, Solvent-free | N-phenylthis compound | 40-60% | nih.gov |

| Succinic Anhydride, Amine | Microwave, Solvent (DMF, Acetic Anhydride, or Water) | Substituted this compound | Excellent | innovareacademics.indergipark.org.tr |

| Succinic Acid, Methylamine | Microwave (600-900 W), 2-5 min, Solid-state | N-methyl this compound | Not specified | google.com |

| N-guanidinothis compound, Amines | Microwave Synthesizer, 170°C, 25 min, Acetonitrile | 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Varies | sciforum.net |

Transition-Metal-Catalyzed Reactions for this compound Derivatives

Transition-metal catalysis provides powerful tools for constructing and functionalizing the this compound core. These methods often involve the C–H activation of maleimides, which are common precursors to this compound derivatives. acs.org A variety of transition metals, including cobalt, nickel, copper, palladium, rhodium, iridium, ruthenium, and silver, have been employed in coupling and annulation reactions. researchgate.net

A notable example is the manganese-catalyzed addition of the C-2 position of indoles to maleimides, which yields 3-(indol-2-yl)this compound derivatives with high chemo- and regioselectivity. researchgate.net Rhodium catalysts have also been used effectively in the highly enantioselective hydrogenation of 3-aryl and 3-methyl maleinimides. acs.org Using a Rh/bisphosphine-thiourea (ZhaoPhos) catalyst system, enantiomerically pure 3-substituted succinimides can be obtained in high yields (up to 99%) and with excellent enantioselectivities (up to >99% ee). acs.org This system is robust and tolerates various N-substituted groups on the maleinimide substrate. acs.org

Palladium and nickel catalysts are effective in B-alkyl Suzuki cross-coupling reactions of N-acyl-succinimides. nsf.gov Palladium catalysis is also central to the sulfenylation of unactivated arenes using N-(arylthio)succinimides as the electrophilic sulfur source. beilstein-journals.org

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Manganese | C-H Activation/Addition | Indoles, Maleimides | 3-(Indol-2-yl)succinimides | High chemo- and regioselectivity, additive-free | researchgate.net |

| Rhodium/ZhaoPhos | Asymmetric Hydrogenation | 3-Aryl/3-Methyl Maleinimides | Chiral 3-Substituted Succinimides | Up to 99% yield, >99% ee | acs.org |

| Palladium/Nickel | B-alkyl Suzuki Cross-Coupling | N-Acyl-succinimides | Cross-coupled products | N-C(O) bond activation | nsf.gov |

| Palladium(OAc)₂/TFA | C-H Sulfenylation | Arenes, N-(arylthio)succinimides | Diaryl(alkyl) sulfides | C-H functionalization | beilstein-journals.org |

Organocatalytic Routes to Substituted Succinimides

Organocatalysis has emerged as a powerful strategy for synthesizing this compound derivatives, often providing access to chiral molecules with high stereoselectivity. ethz.chnih.gov These methods avoid the use of metals and rely on small organic molecules to catalyze reactions.

N-Heterocyclic carbenes (NHCs) have been used to catalyze the intermolecular Stetter reaction between aromatic aldehydes and N-substituted itaconimides. acs.orgacs.org This reaction constructs valuable this compound derivatives that contain 1,4- and 1,5-dicarbonyl scaffolds in good to excellent yields. acs.orgacs.org Another approach involves the use of peptides as catalysts. ethz.chnih.gov For instance, the tripeptide H-Pro-Pro-Asp-NHC12H25 can catalyze the conjugate addition of aldehydes to C-substituted maleimides, producing succinimides with three contiguous stereocenters in high yields and stereoselectivities. ethz.chnih.gov

Asymmetric Michael additions are a common theme in organocatalytic routes. β-Amino acids have been studied as organocatalysts for the conjugate addition of isobutyraldehyde (B47883) to N-benzylmaleimide. mdpi.com Bifunctional squaramide catalysts are effective in the asymmetric Michael addition of α-alkylidene succinimides to nitrostyrenes, affording functionalized succinimides with two adjacent stereocenters in high yields and excellent stereoselectivities (up to 99% ee). rsc.org Chiral phosphines have also been employed to catalyze the allylic alkylation of α-benzylidene succinimides, yielding optically active products. mdpi.comsemanticscholar.org

Stereoselective Synthesis of Chiral this compound Compounds

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective methods for synthesizing chiral succinimides. These molecules are widespread in biologically active compounds. ethz.chnih.govresearchgate.net

A stereodivergent synthesis of 3,4-disubstituted succinimides has been developed using a rhodium-catalyzed asymmetric transfer hydrogenation. researchgate.net This dynamic kinetic resolution strategy allows for the creation of all four possible stereoisomers of the product from simple starting materials in a single step, with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr). researchgate.net

Organocatalysis is also a key source of stereoselectivity. Peptide-catalyzed conjugate additions to C-substituted maleimides can create three contiguous stereogenic centers with high control. ethz.chnih.gov Similarly, bifunctional squaramide catalysts guide the Michael addition to α-alkylidene succinimides to produce products with two contiguous stereocenters with excellent diastereo- and enantioselectivity. rsc.org Chiral phosphine (B1218219) catalysts enable the enantioselective allylic alkylation of α-benzylidene succinimides with Morita–Baylis–Hillman carbonates, leading to the construction of pyrrolidine-2,5-dione frameworks with adjacent chiral tertiary carbon centers. mdpi.comsemanticscholar.org

| Method | Catalyst | Key Transformation | Stereocontrol | Reference |

| Asymmetric Transfer Hydrogenation | Rhodium Complex | Dynamic Kinetic Resolution of Maleimides | Stereodivergent (all 4 isomers), up to >99% ee, >99:1 dr | researchgate.net |

| Asymmetric Hydrogenation | Rh/Bisphosphine-thiourea | Hydrogenation of Maleinimides | Highly enantioselective, up to >99% ee | acs.org |

| Conjugate Addition | Peptide (H-Pro-Pro-Asp-NHC12H25) | Aldehyde addition to C-substituted Maleimides | High yield and stereoselectivity, 3 contiguous stereocenters | ethz.chnih.gov |

| Michael Addition | Bifunctional Squaramide | α-Alkylidene this compound addition to Nitrostyrenes | High diastereoselectivity and enantioselectivity (up to 99% ee) | rsc.org |

| Allylic Alkylation | Chiral Phosphine | Alkylation of Benzylidene Succinimides | High yield and enantioselectivity (up to 92% ee) | mdpi.comsemanticscholar.org |

Functionalization Strategies for this compound Derivatives

Beyond the formation of the core ring, the functionalization of the this compound scaffold is crucial for creating diverse derivatives. Strategies primarily target the nitrogen atom or the carbon atoms of the pyrrolidine-2,5-dione ring.

Nucleophilic Substitutions and Acylation Reactions at Nitrogen and Carbon Positions

The formation of bonds between nitrogen and carbon can generally be categorized into two types: the reaction of nucleophilic nitrogen with electrophilic carbon, and vice-versa. nptel.ac.in In the context of this compound, both pathways are exploited.

At the Nitrogen Position: The nitrogen atom of the this compound ring can act as a nucleophile after deprotonation. This is exemplified in the Gabriel synthesis, where the anion of an imide (classically phthalimide) acts as a nucleophile to displace a halide from an alkyl halide. nptel.ac.in N-acyl-succinimides can be synthesized through the direct nucleophilic acyl substitution of this compound on acyl chlorides. nsf.gov These N-acyl derivatives are themselves useful intermediates, as the N-C(O) bond can be activated for cross-coupling reactions. nsf.gov

The nitrogen can also be functionalized to create electrophilic reagents. For example, N-Bromo this compound (NBS) is a crystalline solid used for allylic bromination and the formation of bromohydrins from alkenes. masterorganicchemistry.com In these reactions, the bromine atom attached to the nitrogen is electrophilic. masterorganicchemistry.com Similarly, N-sulfenylsuccinimides, prepared from a thiol and this compound, act as electrophilic sulfur sources. beilstein-journals.org They can react with a range of nucleophiles, including arenes, amines, and Grignard reagents, to form new C-S, N-S, and S-S bonds. beilstein-journals.org

At Carbon Positions: Carboxylic acid derivatives, including imides, undergo nucleophilic substitution where a nucleophile attacks the carbonyl carbon. uobasrah.edu.iq The reaction of aniline with succinic anhydride to form N-phenylthis compound proceeds through a nucleophilic attack on a carbonyl carbon, followed by cyclization and dehydration. nih.gov The resulting this compound ring itself contains electrophilic carbonyl carbons and can potentially undergo further reactions, though functionalization often occurs on substituents attached to the ring.

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions represent a powerful strategy for the construction of complex cyclic systems, and this compound derivatives have proven to be versatile partners in these transformations. Notably, metal-free DBU-catalyzed [3+2] cycloaddition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles have been developed to furnish spirooxindole derivatives with high regioselectivity. rsc.org This methodology provides access to functionally rich succinimides possessing multiple contiguous stereocenters with excellent diastereoselectivity. rsc.org

Another significant advancement is the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from 3-amino oxindoles and aldehydes, with maleimides. mdpi.com This protocol offers an efficient route to structurally diverse this compound-fused spiro[pyrrolidine-2,3′-oxindole] compounds in good to high yields (up to 93%) and with moderate to excellent diastereoselectivities. mdpi.com The relative stereochemistry of the resulting cycloaddition products has been confirmed through X-ray diffraction analysis. mdpi.com Furthermore, an organocatalytic asymmetric formal [3+2] cycloaddition of α-aryl isocyanoacetates with N-substituted itaconimides has been achieved using a dihydroquinine-derived squaramide catalyst. rsc.org This reaction produces spiropyrroline this compound derivatives containing two non-adjacent quaternary-quaternary stereocenters with high enantioselectivities (90–>99% ee). rsc.org

The reactivity of this compound derivatives can be tuned by modifications at the nitrogen or carbon positions. For instance, 3-alkyl and 3-aryl derivatives have demonstrated increased reactivity in cycloaddition reactions. kuey.net The functionalization of maleimides through cycloaddition reactions is a key strategy for synthesizing a variety of important heterocyclic frameworks, including succinimides and pyrrolidines. nih.gov

Table 1: Selected Cycloaddition Reactions for this compound Derivative Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |

| [3+2] Cycloaddition | 3-Benzylidene succinimides, 3-Ylidene oxindoles | DBU, mild conditions | Spirooxindole succinimides | rsc.org |

| 1,3-Dipolar Cycloaddition | 3-Amino oxindoles, Aldehydes, Maleimides | In situ generation of azomethine ylides | This compound-fused spiro[pyrrolidine-2,3′-oxindoles] | mdpi.com |

| Asymmetric [3+2] Cycloaddition | α-Aryl isocyanoacetates, N-Itaconimides | Dihydroquinine derived squaramide | Spiropyrroline this compound derivatives | rsc.org |

C–H Activation via Olefin Insertion in this compound Synthesis

Transition-metal-catalyzed C–H activation coupled with olefin insertion has emerged as a prominent strategy for the synthesis of this compound derivatives from maleimides. acs.orgacs.org This approach allows for the direct functionalization of C–H bonds, offering an atom-economical route to complex molecules. For instance, rhodium-catalyzed C–H activation of chromones and subsequent reaction with maleimides yields this compound-substituted chromones. rsc.org In this process, the this compound moiety is generated at the C-5 position of the chromone (B188151) through the insertion of the maleimide (B117702) into a metallacycle intermediate, followed by a protonation step. rsc.org

Similarly, a ruthenium(II)-catalyzed C–H activation of chromones with maleimides has been developed. rsc.org The mechanism involves the coordination of the keto group's oxygen with the active ruthenium species, forming a five-membered metallacycle. rsc.org Subsequent insertion of the maleimide into the carbon-ruthenium bond leads to a bicyclic intermediate, which upon reaction with an acid, yields the final 1,4-addition product. rsc.org

In a different application, heating an amide with a catalytic amount of Ru₃(CO)₁₂ under an atmosphere of carbon monoxide and ethylene (B1197577) leads to the formation of a this compound derivative. nih.gov The proposed mechanism involves the insertion of an ethylene molecule into a Ru-hydride bond, followed by σ-bond metathesis to activate a methyl C-H bond, carbonylation, and final reductive elimination to yield the product. nih.gov These methods highlight the versatility of C–H activation and olefin insertion for creating C-C bonds and synthesizing substituted succinimides from readily available starting materials. acs.org

Table 2: C–H Activation/Olefin Insertion for this compound Synthesis

| Substrate | Olefin | Catalyst System | Product Type | Ref |

| Chromones | Maleimides | Rhodium catalyst | C-5 Substituted this compound-chromones | rsc.org |

| Chromones | Maleimides | [Ru(p-cymene)Cl₂]₂, AgNTf₂, Benzoic acid | This compound-containing chromones | rsc.org |

| Amide (170) | Ethylene | Ru₃(CO)₁₂ | This compound (171) | nih.gov |

Michael Additions to Maleimide Acceptors for this compound Formation

The Michael addition of various nucleophiles to maleimides is a fundamental and widely utilized method for the synthesis of this compound derivatives. nih.govresearchgate.net Maleimides act as effective Michael acceptors due to the electron-withdrawing nature of the two carbonyl groups, which polarizes the carbon-carbon double bond. acs.org This reaction allows for the formation of chiral succinimides, which are valuable intermediates in the pharmaceutical industry. mdpi.com

A variety of nucleophiles can be employed in this reaction. For example, the DBU-catalyzed Michael addition of 3-benzylidene succinimides to chalcones results in benzylidene this compound-tethered propanones. rsc.org In the realm of biocatalysis, the reaction between maleimides and the thiolate group of cysteine residues is a key strategy in bioconjugation for applications in drug delivery and bioimaging. This reaction proceeds via a conjugate addition mechanism to form a stable thiothis compound complex.

Organocatalysis has also been extensively applied to achieve enantioselective Michael additions to maleimides. Bifunctional Takemoto's catalysts have been used to organocatalyze the enantioselective Michael reaction of aminomaleimides with nitroolefins, affording the products in good yields and with high enantiomeric excess. nih.gov While maleimides typically act as electrophiles, their use as nucleophiles is less common but has been explored in asymmetric Michael additions of α-aminomaleimides to β-nitroolefins using Cinchona alkaloids as organocatalysts. nih.gov The reaction of enaminones with N-(p-tolyl)-maleimide also proceeds via a Michael addition to yield this compound-containing enaminones. scielo.br

Table 3: Michael Addition Reactions Forming this compound Derivatives

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Ref |

| 3-Benzylidene succinimides | Chalcones | DBU | Benzylidene this compound-tethered propanones | rsc.org |

| Thiolate (Cysteine) | Maleimide | pH 7.4 | Thiothis compound conjugate | |

| Aminomaleimides | Nitroolefins | Takemoto's catalyst | Chiral this compound derivatives | nih.gov |

| Enaminones | N-(p-tolyl)-maleimide | - | This compound-enaminones | scielo.br |

Sulfenylation Reactions Involving N-(Sulfenyl)this compound/phthalimide (B116566)

N-(Aryl/alkylsulfenyl)succinimides and the corresponding phthalimides are widely employed as efficient sulfenylating reagents in organic synthesis. beilstein-journals.org These compounds are advantageous as they are generally stable, safe, and easy to handle compared to foul-smelling and toxic thiols. beilstein-journals.orgnih.gov They serve as electrophilic sulfur sources for C–S bond formation through reactions with a diverse range of nucleophiles. beilstein-journals.org

These reagents have been utilized in metal-catalyzed, organocatalyzed, and catalyst-free sulfenylation reactions. beilstein-journals.org For instance, the palladium-catalyzed sulfenylation of unactivated arenes with N-(organothio)succinimides provides a route to diaryl or alkyl aryl sulfides. beilstein-journals.org In organocatalysis, cinchona alkaloid-derived squaramide has been used to catalyze the first asymmetric α-sulfenylation of azlactones with N-(sulfanyl)succinimides, affording adducts with high enantioselectivities. acs.org Similarly, the asymmetric sulfenylation of 3-aryloxindoles with N-(sulfanyl)succinimides, catalyzed by (DHQD)₂PHAL, yields chiral 3-thio-substituted oxindoles. acs.org

Catalyst-free methods have also been developed. The reaction of electron-rich arenes with N-(alkyl/arylthio)succinimides in the presence of trifluoroacetic acid (TFA) leads to the formation of aryl sulfides. beilstein-journals.org This reaction proceeds through the protonation of the this compound moiety, which generates a highly electrophilic thio intermediate. beilstein-journals.org Furthermore, a metal-free oxysulfenylation of alkenes using 1-(arylthio)pyrrolidine-2,5-diones (N-thiophenylthis compound) and alcohols has been reported, offering an environmentally friendly method that avoids the need for catalysts or additives. enamine.net

Table 4: Sulfenylation Reactions Using N-(Sulfenyl)this compound

| Substrate | Sulfenylating Agent | Catalyst/Conditions | Product | Ref |

| Unactivated Arenes | N-(Organothio)this compound | Palladium catalyst | Diaryl/Alkyl Aryl Sulfides | beilstein-journals.org |

| Azlactones | N-(Sulfanyl)this compound | Cinchona alkaloid-derived squaramide | α-Sulfenylated Azlactones | acs.org |

| 3-Aryloxindoles | N-(Sulfanyl)this compound | (DHQD)₂PHAL | Chiral 3-Thio-substituted Oxindoles | acs.org |

| Electron-rich Arenes | N-(Alkyl/arylthio)this compound | Trifluoroacetic acid (TFA) | Aryl Sulfides | beilstein-journals.org |

| Alkenes and Alcohols | N-Thiophenylthis compound | Metal-free | β-Alkoxy Sulfides | enamine.net |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical processes. acs.orginstituteofsustainabilitystudies.com These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, and energy efficiency. bridgew.edumdpi.com The goal is to design products and processes that minimize or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.com

Several strategies have been developed to align this compound synthesis with green chemistry tenets. These include the use of biodegradable and safer solvents, the development of catalyst-free reactions, and the implementation of sustainable methodologies that improve efficiency and reduce environmental impact. kuey.netacs.org For example, some this compound derivatives themselves have been investigated for their potential roles in green chemistry as biodegradable solvents or reagents. kuey.net

Biodegradable Solvents and Reagents in this compound Synthesis

A key aspect of green chemistry is the replacement of hazardous organic solvents with safer, more environmentally benign alternatives. instituteofsustainabilitystudies.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.orgmdpi.com this compound has been successfully utilized as a green and reusable organocatalyst for the synthesis of various bioactive compounds in an aqueous ethanol (B145695) medium. nih.goveurekaselect.com This approach not only provides excellent reaction rates and yields but also allows for a clean workup procedure, often without the need for specific purification steps. nih.goveurekaselect.com

The synthesis of pyrazoles using this compound-N-sulfonic acid as a catalyst has been efficiently carried out in water, demonstrating the feasibility of aqueous media for these transformations. orientjchem.org In addition to water, ionic liquids have been explored as green solvent systems. The reaction of N-(organothio)succinimides with sodium sulfinates to form thiosulfonates has been successfully performed in ionic liquids and water, with the catalytic system showing good recyclability. beilstein-journals.org The move towards biodegradable and less toxic solvents and reagents is a critical step in making the production of this compound derivatives more sustainable. acs.org

Sustainable Methodologies for this compound Derivatives

Developing sustainable methodologies for synthesizing this compound derivatives involves improving reaction efficiency, minimizing waste, and utilizing renewable resources. acs.orgresearchgate.net An operationally simple, visible-light-promoted synthesis of functionalized succinimides from aza-1,6-enynes has been developed. rsc.orgrsc.org This method is notable for being transition-metal and oxidant-free and for using PEG-400, an eco-friendly solvent. rsc.orgrsc.org The reaction proceeds with high atom economy and excellent stereoselectivity. rsc.org

The use of recyclable catalysts is another cornerstone of sustainable synthesis. This compound itself has been shown to be an effective and reusable organocatalyst in certain reactions. nih.goveurekaselect.com Similarly, in the synthesis of thiosulfonates, a scandium triflate/ionic liquid system was found to be recyclable. beilstein-journals.org Metal-free reaction conditions, such as the TFA-catalyzed C–H sulfenylation of arenes, also contribute to a more sustainable process by avoiding potentially toxic and costly metal catalysts. beilstein-journals.orgenamine.net These approaches, which focus on operational simplicity, the use of eco-friendly solvents, atom economy, and catalyst recyclability, are paving the way for the greener production of this important class of compounds. rsc.org

Elucidation of Reaction Mechanisms and Reactivity in Succinimide Chemistry

Mechanistic Investigations of Succinimide Formation Reactions

The synthesis of succinimides can be achieved through various routes, each with its own distinct mechanism. Researchers have employed experimental and computational methods to unravel the intricate steps involved in these formations.

Transition metal catalysis, particularly with earth-abundant metals like iron, has emerged as a powerful tool in organic synthesis. The formation of this compound derivatives can be achieved through the hydrosilylation of enimines, a process that has been mechanistically scrutinized. Investigations have revealed that the reaction likely proceeds via an oxidative addition of a silane (B1218182) to the metal center, forming a metal hydride intermediate. researchgate.net This is a key step in many catalytic cycles involving transition metals and silicon hydrides. nih.gov

A proposed mechanism, often referred to as a Chalk-Harrod-type mechanism, involves the following key steps:

Oxidative Addition: The Si-H bond of the silane adds to the low-valent metal catalyst, for instance, an Fe(0) complex, resulting in an Fe(II)-hydride-silyl intermediate. researchgate.netnih.gov This step is often considered the rate-determining step in related catalytic cycles like the Buchwald-Hartwig amination. numberanalytics.com

Coordination and Insertion: The unsaturated substrate, such as an enimine, coordinates to the metal center. This is followed by the insertion of the double bond into the metal-hydride bond. libretexts.org

Reductive Elimination: The final step involves the reductive elimination of the product from the metal center, regenerating the active catalyst for the next cycle. libretexts.org

Computational and experimental studies, including the use of well-defined Fe(II)-silane complexes as catalyst controls, have provided support for this two-electron pathway. researchgate.net

The rate of this compound formation from asparagine (Asn) residues in peptides is highly dependent on the adjacent amino acid. While glycine (B1666218), the smallest residue, leads to the fastest formation, the presence of a histidine (His) residue C-terminal to Asn also significantly accelerates the reaction, despite its bulkiness. mdpi.comnih.gov This has led to investigations into the role of the histidine side chain in catalyzing the reaction intramolecularly.

Computational studies using density functional theory (DFT) have elucidated a mechanism where the imidazole (B134444) group of the histidine side chain acts as a proton-transfer mediator. mdpi.comnih.gov The key findings from these studies on a model compound, Ace-Asn-His-Nme, are summarized below:

Proton Abstraction: The reaction is initiated by the abstraction of the main-chain NH proton of the histidine residue by the Nδ atom of its own imidazole ring. mdpi.com

Enhanced Nucleophilicity: This proton abstraction increases the nucleophilicity of the histidine main-chain nitrogen. mdpi.com

Nucleophilic Attack: The now more nucleophilic nitrogen attacks the amide carbon of the asparagine side chain, leading to the formation of a five-membered tetrahedral intermediate. mdpi.com

Proton Transfer: Concurrently with the cyclization, a proton is transferred from the histidine imidazole ring to the oxygen atom of the asparagine side chain. mdpi.com

Deammoniation: The resulting tetrahedral intermediate, a gem-hydroxylamine species, is readily protonated at the amino group. This protonated intermediate then easily eliminates an ammonia (B1221849) molecule to yield the final this compound product. mdpi.comnih.gov

This entire intricate process, from the initial proton abstraction to the formation of the tetrahedral intermediate, occurs in a single, concerted step, highlighting a sophisticated example of intramolecular catalysis. mdpi.com

Oxidative Addition and Hydrosilylation Mechanisms

Reactivity Profiles of this compound and its Derivatives

This compound and its derivatives exhibit a rich and varied reactivity, participating in a range of chemical transformations including photochemical reactions, ring-opening hydrolysis, and racemization.

N-Acyloxyphthalimides, which contain a this compound-like ring structure, have been identified as effective precursors for generating alkyl radicals under visible light photocatalysis. nih.govresearchgate.net This process typically involves the formation of an electron donor-acceptor (EDA) complex. beilstein-journals.org

The general mechanism proceeds as follows:

EDA Complex Formation: An EDA complex is formed through non-covalent interactions between the N-acyloxyphthalimide and a photocatalyst or a suitable additive like sodium iodide/triphenylphosphine. beilstein-journals.org

Single Electron Transfer (SET): Upon irradiation with visible light, the EDA complex undergoes a single electron transfer. beilstein-journals.org

Decarboxylation and Radical Formation: The SET process is followed by decarboxylation, leading to the formation of an alkyl radical and the phthalimide (B116566) anion. beilstein-journals.org

These generated alkyl radicals can then participate in various synthetic transformations, including the formation of new carbon-carbon bonds. nih.gov A related reaction involves the generation of imidoyl radicals. For instance, the photocatalytic reaction of 2-isocyanobiaryls with alkyl N-hydroxyphthalimide esters can lead to the formation of an imidoyl radical intermediate, which then undergoes rapid cyclization. beilstein-journals.org The intramolecular cyclization of photochemically generated imidoyl radicals is a known pathway for synthesizing complex heterocyclic structures. uni-regensburg.de

The thiothis compound linkage, formed from the reaction of a maleimide (B117702) with a thiol, is a common motif in bioconjugation. iris-biotech.de However, this linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation. iris-biotech.dechemrxiv.org An important reaction that can prevent this reversal is the hydrolysis of the thiothis compound ring, which results in a stable, ring-opened product. iris-biotech.denih.gov

The hydrolysis of the thiothis compound ring is an irreversible process that leads to the formation of a pair of isomeric products: thio-aspartyl and thio-isoaspartyl derivatives. chemrxiv.org The rate of this hydrolysis can be influenced by several factors. For instance, incorporating electron-withdrawing groups on the nitrogen atom and having a nucleophile positioned close to the carbonyl group can accelerate the hydrolysis. iris-biotech.de This principle has been exploited in the design of "self-stabilizing" maleimides that undergo on-demand ring-opening hydrolysis, providing greater control over the stability of the resulting bioconjugate. nih.govacs.org

The kinetics of this hydrolysis are crucial. Ideally, the reaction of the maleimide with the thiol should be faster than the hydrolysis of the unreacted maleimide, but the subsequent hydrolysis of the thiothis compound adduct should be rapid enough to ensure stability. google.com

This compound intermediates are central to the non-enzymatic racemization of aspartic acid residues in proteins, a process relevant to aging and age-related diseases. researchgate.netscirp.org The actual racemization event occurs through the enolization of the this compound intermediate, which involves the conversion of the chiral sp3-hybridized α-carbon to an achiral sp2-hybridized carbon in the enol form. mdpi.com

While this process is non-enzymatic, it requires a catalyst to proceed at a significant rate under biological conditions. mdpi.comresearchgate.net Computational studies have shown that molecules like the dihydrogen phosphate (B84403) ion (H₂PO₄⁻) or even water molecules can act as catalysts by mediating the necessary proton transfer. scirp.orgmdpi.com

The proposed mechanism for catalyst-mediated enolization is as follows:

Proton-Transfer Mediation: The catalyst, such as H₂PO₄⁻ or a dimer of water molecules, acts as a proton shuttle. scirp.orgmdpi.com

Concerted Proton Transfer: In a concerted but asynchronous process, the catalyst abstracts the α-proton from the this compound ring while simultaneously donating a proton to the carbonyl oxygen. mdpi.com This creates an eight-membered cyclic transition state. scirp.orgmdpi.com

Enol Intermediate Formation: This double proton transfer results in the formation of the enol intermediate, where the α-carbon is planar. mdpi.com

Racemization: The enol intermediate can then be readily converted back to the this compound form, with an equal probability of forming the L- or D-isomer, thus leading to racemization. mdpi.com

The calculated activation barriers for these catalyzed processes are consistent with the spontaneous occurrence of these reactions at physiological temperatures. scirp.orgresearchgate.net

Ring-Opening Hydrolysis of Thio-Succinimide

Catalytic Applications of this compound

This compound and its derivatives have emerged as significant players in the field of catalysis, participating in various metal-catalyzed reactions not only as substrates but also as crucial components of the catalytic system itself. Their involvement ranges from acting as co-catalysts that enhance reaction efficiency to serving as ligands or activatable electrophiles in key synthetic transformations.

This compound can function as a co-catalyst in several metal-catalyzed reactions, where its presence significantly influences reaction outcomes. Research has demonstrated its utility in palladium-catalyzed cross-coupling reactions, where it can enhance the yield of the desired products. The role of the this compound is often multifaceted. In some systems, the this compound anion (succinimidate) can act as a ligand, directly coordinating to the metal center. This coordination can modify the electronic properties and stability of the catalytic species, thereby influencing its reactivity. researchgate.netacs.org

For instance, the succinimidate ligand has been described as a pseudohalide that can play a crucial role in the catalytic process. researchgate.net This ligand can potentially coordinate to a metal in a monodentate fashion through the nitrogen atom or in a bidentate mode via the nitrogen and an oxygen atom. This hemilability can be advantageous for stabilizing key catalytic intermediates during the reaction cycle.

Furthermore, in some palladium-catalyzed processes like hydroamination, this compound participates as a nucleophile. In a reaction involving N-(quinolin-8-yl)but-3-enamide and a Pd(OAc)₂ catalyst, this compound adds to the molecule to form the hydroamination product. acs.org The mechanism involves the coordination of the alkene to the palladium(II) center, followed by a nucleophilic attack from the this compound, which ultimately leads to the product after protodepalladation, regenerating the catalyst. acs.org This highlights this compound's role as a key reagent that directly partakes in the catalytic cycle to facilitate the formation of new chemical bonds.

The utility of this compound and its derivatives is particularly prominent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

A notable application is the development of a specific palladium precatalyst, bis(triphenylphosphine)palladium(II)this compound, [ (PPh₃)₂Pd(N-Succ)₂ ]. This complex is air- and moisture-stable and serves as an effective precatalyst for the Suzuki-Miyaura cross-coupling of aryl halides with organoboronic acids. researchgate.net The this compound ligand plays a subtle but important role in the catalytic cycle. researchgate.net

More recently, N-acylsuccinimides have been established as highly effective acyl-transfer reagents in acyl Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This approach allows for the synthesis of ketones from amides, which are typically robust. The reactivity of N-acylsuccinimides stems from the geometric distortion of the amide bond within the five-membered ring. This "half-twist" conformation weakens the resonance stabilization of the N-C(O) bond, making it susceptible to selective cleavage by a palladium catalyst. nih.govmdpi.com The reaction proceeds via oxidative addition of the palladium(0) catalyst into the N-C(O) bond, which is often the rate-limiting step, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the ketone product. nih.gov This methodology is valued for its use of stable, crystalline, and readily available reagents. nih.gov

Several research groups have explored the scope and mechanism of this transformation, demonstrating its tolerance for a wide variety of functional groups.

Interactive Data Table: Key Research Findings in Acyl Suzuki-Miyaura Coupling using N-Acylsuccinimides

| Catalyst System | Substrates | Key Finding | Reference |

| Pd-PEPPSI-IPr | N-acylsuccinimides, Arylboronic acids | A commercially available Pd-NHC precatalyst enables efficient coupling with broad substrate scope. | mdpi.com |

| Pd(OAc)₂ / Ligand | N-acylsuccinimides, Arylboronic acids | The method is user-friendly, employing air-stable reagents; mechanistic studies point to oxidative addition as the rate-limiting step. | nih.gov |

| Benzothiazole-supported Pd-NHC | N-acylsuccinimides, Arylboronic acids | An easily prepared Pd-NHC complex provides biaryl ketones in high yields. | mdpi.com |

| Photoredox/Ni-catalysis | N-acylsuccinimides, Alkyl trifluoroborates | A dual catalytic system enables the synthesis of aliphatic ketones under mild conditions. | mdpi.com |

Sonogashira Coupling:

The concept of using activated amide electrophiles has been extended to other important cross-coupling reactions. N-acylsuccinimides have been successfully employed in palladium-catalyzed, copper-free decarbonylative Sonogashira cross-coupling reactions. rsc.orgnsf.gov In this transformation, N-acylsuccinimides react with terminal alkynes in the presence of a palladium catalyst to form ynones, which are valuable synthetic intermediates. The reaction mechanism involves the oxidative addition of the palladium catalyst to the amide's C-N bond, decarbonylation (loss of carbon monoxide), transmetalation with a copper acetylide (or direct reaction in copper-free variants), and reductive elimination. rsc.org

Other Palladium-Catalyzed Reactions:

Derivatives of this compound also serve as reactive partners in other palladium-catalyzed transformations. For example, α-arylidene succinimides are used as substrates in palladium-catalyzed asymmetric [4+2] cycloaddition reactions with vinyl benzoxazinanones. rsc.orgnih.gov In these complex reactions, the this compound moiety is part of a Michael acceptor that undergoes cycloaddition to construct intricate molecular architectures with multiple stereocenters, with the stereochemical outcome being controlled by the choice of chiral phosphine (B1218219) ligands on the palladium catalyst. rsc.orgnih.gov

Advanced Characterization and Spectroscopic Analysis of Succinimide

Nuclear Magnetic Resonance (NMR) Spectroscopy of Succinimides

NMR spectroscopy offers a non-destructive and powerful approach for the unambiguous identification and quantification of succinimide in peptides and proteins. acs.orgmarioschubert.ch

1H and 13C NMR Assignments for this compound and Derivatives

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is fundamental for identifying this compound structures. For the basic this compound ring, the methylene (B1212753) protons (CH₂) typically appear as a singlet in the ¹H NMR spectrum, while the corresponding methylene carbons (CH₂) show a signal in the ¹³C NMR spectrum.

In N-substituted succinimides, the chemical shifts are influenced by the nature of the substituent. For instance, in N-phenylthis compound, the methylene protons of the this compound ring appear at approximately 2.86 ppm, while the aromatic protons are observed between 7.25 and 7.50 ppm. ijcps.org The chemical shifts for various N-substituted succinimides have been extensively documented. ijcps.orgresearchgate.netrsc.orgclockss.orgjcsp.org.pk

Key characteristic signals for the this compound (Snn) moiety formed within a peptide chain (e.g., in an Asn-Gly sequence) include two downfield-shifted carbonyl carbon chemical shifts. acs.orgmarioschubert.ch The Cβ-Hβ correlation of the this compound and the Cα-Hα correlation of the subsequent residue provide distinct fingerprints that are clearly distinguishable from random coil chemical shifts of standard amino acids. marioschubert.chnih.gov These reference data are crucial for identifying this compound in complex protein spectra, often acquired under denaturing conditions (e.g., in 7 M urea) to enhance spectral resolution. acs.orgmarioschubert.chnih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and N-Substituted Derivatives.

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Poly(this compound) | C-3 (CH) | 5.27 | DMSO-d6 | ingentaconnect.com |

| C-4 (CH₂) | 33.1 | DMSO-d6 | ingentaconnect.com | |

| H-3 (CH) | 5.27 | DMSO-d6 | ingentaconnect.com | |

| H-4 (CH₂) | 2.72, 3.21 | DMSO-d6 | ingentaconnect.com | |

| N-Phenylthis compound | CH₂ | 2.86 | CDCl₃ | ijcps.org |

| ArH | 7.25-7.50 | CDCl₃ | ijcps.org | |

| N-(4-Methoxyphenyl)this compound | CH₂ | 2.88 | CDCl₃ | ijcps.org |

| OCH₃ | 3.82 | CDCl₃ | ijcps.org | |

| N-Benzylthis compound | CH₂ (this compound) | 2.64 | CDCl₃ | ijcps.org |

| CH₂ (benzyl) | 4.61 | CDCl₃ | ijcps.org | |

| N-(1-Naphthyl)this compound | CH₂CH₂ | 3.01-3.12 | CDCl₃ | clockss.org |

This table is interactive. Click on the headers to sort the data.

2D NMR Fingerprints for this compound Detection and Quantification in Proteins

Two-dimensional (2D) NMR spectroscopy is instrumental in detecting and quantifying this compound in intact proteins. acs.orgmarioschubert.ch Techniques like the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum provide a unique fingerprint for the this compound moiety. marioschubert.ch The chemical shifts of this compound and its hydrolysis product, isoaspartate (isoAsp), are significantly different from the random coil chemical shifts of the 20 canonical amino acids. acs.orgmarioschubert.ch

This distinction allows for the creation of characteristic 2D NMR fingerprints that can be used to identify and quantify the this compound post-translational modification (PTM). acs.orgmarioschubert.chnih.gov Researchers have successfully used this approach to detect and quantify this compound in model proteins like lysozyme (B549824), as well as in biotherapeutics such as filgrastim (B1168352) and the Fc portion of immunoglobulin G1. acs.orgmarioschubert.chnih.gov The quantification of this compound content by NMR has shown good correlation with data obtained from mass spectrometry, highlighting the complementary nature of these two techniques for cross-validation. acs.orgmarioschubert.chnih.gov For instance, in one study, NMR analysis of an incubated filgrastim sample revealed 3.4% this compound-Gly formation. marioschubert.ch

NMR Studies of this compound Interactions in Denatured Proteins

To facilitate the detection of PTMs like this compound in large proteins, samples are often analyzed under denaturing conditions, for example, using 7 M urea. acs.orgmarioschubert.chresearchgate.net This unfolds the protein, leading to sharper and more resolved NMR signals, which can then be compared to reference chemical shifts of the modification. acs.orgmarioschubert.ch

NMR studies on denatured proteins provide insights into the formation and stability of this compound. By incubating proteins under conditions that promote degradation (e.g., pH 4, 40°C), researchers can monitor the formation of this compound over time. acs.org For example, lysozyme incubated under such conditions showed a substantial amount of this compound formation. acs.org The use of denaturing conditions (e.g., 7 M urea-d₄ in D₂O at pH* 2.3) ensures complete protein unfolding, which is necessary for acquiring high-quality NMR data and comparing it with reference peptide data. acs.orgmarioschubert.ch This approach, while not providing the specific location of the modification within the protein sequence, is highly effective for detecting and quantifying any PTM, including previously unknown ones, within the entire protein sample. marioschubert.ch

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive and widely used technique for the characterization of protein PTMs, including the detection and quantification of this compound. marioschubert.chgoogle.com

Detection and Quantification of this compound in Intact Proteins via MS

The formation of a this compound ring from an aspartic acid residue results in the loss of a water molecule (H₂O), corresponding to a mass decrease of 18 Da. nih.gov This mass shift can be readily detected by MS analysis of the intact protein. nih.gov Similarly, this compound formation from an asparagine residue leads to a mass loss of 17 Da (NH₃). High-resolution mass spectrometers can accurately measure these small mass differences, allowing for the identification and quantification of the this compound-containing species in a protein mixture. nih.govgoogle.com

For example, aged lysozyme incubated at pH 4 showed a species with a mass of 14287 Da, corresponding to the native protein (14305 Da) minus one water molecule, indicating 27% this compound formation. nih.gov However, a significant challenge in this compound analysis is its instability under typical MS sample preparation conditions, such as tryptic digestion at neutral or basic pH, where it rapidly hydrolyzes. nih.govgoogle.comacs.org To circumvent this, methods using low-pH digestion (e.g., at pH 6.0) have been developed to preserve the labile this compound for subsequent LC-MS/MS analysis. nih.govresearchgate.net An alternative quantification method involves hydrolyzing the this compound-containing protein in ¹⁸O-labeled water. The resulting isoaspartic acid and aspartic acid peptides incorporate the heavy oxygen isotope, leading to a 2 Da mass increase detectable by MS. acs.orgacs.org This allows for the quantification of the amount of this compound originally present in the sample. acs.orgacs.org

Hydrazine (B178648) Trapping and Chemical Derivatization for MS Analysis

To overcome the instability of the this compound intermediate, a chemical trapping strategy using hydrazine has been developed. nih.govnih.gov this compound is highly reactive towards nucleophiles like hydrazine. The reaction traps the labile this compound by converting it into a stable aspartyl hydrazide, which results in a mass increase of 14 Da compared to the aspartic acid residue. nih.gov This stable derivative can then be readily analyzed by mass spectrometry, even after standard proteolytic digestion. nih.govnih.gov

This hydrazine trapping method offers several advantages. The resulting stable hydrazide can be further derivatized with various tags to facilitate detection and separation. nih.govnih.gov For instance, a fluorescent tag like rhodamine sulfonyl chloride can be attached to the hydrazide, allowing for analysis by orthogonal methods such as HPLC-UV and fluorescence imaging, in addition to MS. nih.govnih.gov This derivatization can also help resolve the this compound-containing variants from the native protein through chromatographic separation or affinity enrichment. nih.govnih.gov This combined approach of hydrazine trapping and chemical derivatization provides a robust and sensitive method for the detection and quantification of this compound in intact proteins, with detection limits reported as low as 0.41% without extensive optimization. nih.govnih.govacs.org

18O Incorporation Techniques for this compound Detection

The detection and quantification of the transient this compound intermediate in proteins is a significant analytical challenge due to its inherent instability under typical analysis conditions. A robust method to overcome this involves the use of heavy water (H₂¹⁸O) to label the hydrolysis products of the this compound ring. acs.orggoogle.com This technique is predicated on the principle that when a this compound-containing protein is hydrolyzed in the presence of H₂¹⁸O, an ¹⁸O atom is incorporated into the carboxyl group of the resulting aspartic acid (Asp) or isoaspartic acid (isoAsp) residues. acs.orgspringernature.com This incorporation leads to a detectable mass increase of 2 Daltons (Da) in the peptide fragments containing the modification site, which can be precisely measured by mass spectrometry. acs.orgnih.gov

The general workflow involves incubating the protein sample containing the this compound intermediate in a buffer prepared with H₂¹⁸O, allowing the hydrolysis to proceed. acs.org Following the labeling reaction, the protein is typically subjected to proteolytic digestion, often with trypsin, in regular water (H₂¹⁶O). acs.orgnih.gov The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The peptides that have incorporated the ¹⁸O label are 2 Da heavier than their native counterparts, allowing for their identification and quantification. acs.orgnih.gov

This method is particularly powerful for unambiguously identifying the specific site of aspartic acid isomerization. acs.org For instance, in a study on a degraded recombinant monoclonal antibody, researchers used this technique to pinpoint an aspartic acid residue at position 30 in the light chain as a site of isomerization. acs.orgnih.gov By quantifying the ¹⁸O incorporation into the resulting isoAsp and Asp-containing peptides, they determined the amount of this compound present in the original sample. acs.org

Table 1: Research Findings on ¹⁸O Labeling for this compound Quantification

| Analyte | Key Findings | Quantitative Result | Reference |

|---|---|---|---|

| Degraded Recombinant Monoclonal Antibody | Identified Asp 30 in the light chain as the site of isomerization via a this compound intermediate. | Hydrolysis in ¹⁸O water showed that 80% of the isoaspartic acid and 6% of the aspartic acid had ¹⁸O incorporated. | acs.orgnih.gov |

| Degraded Recombinant Monoclonal Antibody | Calculated the total percentage of the specific aspartic acid residue present as a this compound intermediate. | A total of 21% of aspartic acid residue 30 was found to be in the form of this compound. | acs.orgnih.gov |

| This compound-containing Protein | Demonstrated the rapid hydrolysis of this compound under denaturing conditions at pH 8.2. | Hydrolysis occurred in less than 5 seconds. | acs.orgnih.gov |

| This compound-containing Protein | Determined the hydrolysis rate of this compound under native conditions at pH 8.2. | The this compound half-life was approximately 6 hours. | acs.orgnih.gov |

This ¹⁸O labeling strategy provides a quantitative and definitive method for characterizing this compound intermediates in protein degradation pathways. acs.orgnih.gov

Cross-Linking Mass Spectrometry (XL-MS) with this compound-Ester-Based Reagents

Cross-linking mass spectrometry (XL-MS) is a powerful technique used to study protein structures and protein-protein interactions by providing spatial constraints. nih.govpnas.org Among the most widely utilized reagents in XL-MS are those based on N-hydroxythis compound (NHS) esters, such as disuccinimidyl suberate (B1241622) (DSS). nih.govacs.org These homobifunctional cross-linkers covalently link amino acid side chains that are in close proximity. pnas.org

This compound-ester-based reagents primarily target the deprotonated primary amino groups of lysine (B10760008) side chains. nih.govacs.orgfigshare.com The reaction is initiated by a nucleophilic attack from the free electron pair of the amino group on the NHS ester. nih.gov Consequently, these cross-linking reactions have traditionally been performed under neutral to slightly basic conditions (pH 7.0–8.5) to ensure the lysine side chains are sufficiently deprotonated and reactive. nih.govacs.orgfigshare.com

However, research has demonstrated that this compound-ester-based cross-linking can also be effective in slightly acidic environments, expanding the applicability of XL-MS to biological processes that occur in lower pH compartments. nih.govacs.orgfigshare.com Studies investigating the pH dependency of DSS have shown that while cross-linking efficiency decreases as the pH is lowered, a significant number of cross-links can still be identified at pH values as low as 4.0. nih.govacs.orgfigshare.com

Table 2: pH Dependence of Disuccinimidyl Suberate (DSS) Cross-Linking Efficiency

| pH Condition | Cross-Linking Efficiency | Research Observation | Reference |

|---|---|---|---|

| 7.5 | High | Optimal pH for DSS reactivity with lysine residues. | nih.govacs.orgfigshare.com |

| 5.0 | Moderate | Approximately half the number of cross-links observed at pH 7.5 could be identified. | nih.govacs.orgfigshare.com |

| 4.0 | Low | DSS was still able to cross-link proteins, though with clearly reduced efficiency. | nih.govacs.orgfigshare.com |

These findings underscore the versatility of this compound-ester-based reagents for structural mass spectrometry applications across a broader pH range than conventionally used. acs.orgfigshare.com

Other Spectroscopic and Analytical Techniques

UV and FT-IR Spectroscopy for Structural Elucidation

Ultraviolet (UV) and Fourier-transform infrared (FT-IR) spectroscopy are fundamental techniques for the structural elucidation of newly synthesized this compound derivatives. ache-pub.org.rs These methods provide valuable information about the electronic and vibrational properties of the molecules.

FT-IR spectroscopy is used to identify the characteristic functional groups within the this compound structure. The spectra of this compound derivatives typically show strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups within the five-membered imide ring. ache-pub.org.rsnih.gov Other characteristic peaks confirm the presence of C-N bonds and the various substituents on the aryl or alkyl groups attached to the nitrogen atom or the pyrrolidine-2,5-dione ring. ache-pub.org.rs

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. ache-pub.org.rsnih.gov The position and intensity of the absorption maxima can be influenced by the substituents on the this compound scaffold. ache-pub.org.rs In several studies, newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones were characterized using UV and FT-IR spectroscopy, with detailed interpretations comparing experimental data to theoretically calculated spectra. ache-pub.org.rs

Chromatographic Separation Methods (HPLC-UV, LC-MS, HIC) for this compound and its Variants

A variety of chromatographic techniques are employed for the separation and analysis of this compound and its related variants, particularly in the context of therapeutic protein characterization. nih.govnih.gov These methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Hydrophobic Interaction Chromatography (HIC). nih.govnih.gov

LC-MS is a cornerstone technique, providing both separation and mass identification. It can be used to detect the mass difference of -18 Da that occurs when an aspartic acid residue is converted to a this compound intermediate through the loss of a water molecule. nih.gov

Hydrophobic Interaction Chromatography (HIC) has emerged as a particularly powerful method for separating closely related protein variants. nih.govresearchgate.net HIC separates molecules based on differences in their surface hydrophobicity. It has been successfully used to separate and quantify this compound-containing variants from unmodified proteins and other degradation products like isoaspartate. nih.govresearchgate.net For example, HIC methods using butyl or phenyl-based columns and reverse gradients of ammonium (B1175870) sulfate (B86663) or acetate (B1210297) have been developed to resolve molecular variants containing one or two this compound moieties, which typically elute as post-main peaks. nih.gov

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Principle | Application in this compound Analysis | Reference |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Used to quantify labeled this compound variants after derivatization with a UV-active tag. | nih.govnih.gov |

| LC-MS | Separation by chromatography coupled with mass detection. | Detects and quantifies this compound formation by observing the characteristic mass loss of 18 Da. | nih.govacs.org |

| HIC | Separation based on surface hydrophobicity. | Resolves and quantifies this compound-containing protein variants from the native protein and other degradants. | nih.govresearchgate.netresearchgate.net |

The combination of these methods provides a comprehensive toolkit for the robust analysis of this compound formation in biotherapeutics. researchgate.net

SDS-PAGE Coupled with Fluorescence Imaging for Labeled this compound Proteins

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their molecular weight. When coupled with fluorescence imaging, it becomes a powerful tool for the specific detection of labeled proteins. nih.govnih.gov This approach is particularly useful for visualizing proteins that have been modified with this compound-based fluorescent tags. researchgate.netpnas.org

A strategy for detecting this compound in proteins involves a two-step chemical derivatization process. First, the labile this compound is trapped with hydrazine to form a more stable hydrazide. nih.govnih.gov This hydrazide can then be selectively labeled with a fluorescent tag, such as rhodamine sulfonyl chloride, under acidic conditions. nih.gov This tag imparts a strong fluorescence signal to the protein that originally contained the this compound.

The fluorescently labeled protein mixture can then be analyzed by SDS-PAGE. nih.govnih.gov After electrophoresis, the gel is imaged using a fluorescence scanner. Only the proteins that were successfully labeled with the fluorescent tag will be visible, allowing for specific detection. nih.gov This method offers high sensitivity and provides a clear visual confirmation of the presence of this compound-derived modifications in the protein sample. nih.govnih.gov For example, studies have shown that aged lysozyme containing this compound, when subjected to this hydrazine trapping and rhodamine labeling procedure, displays a distinct fluorescent band on an SDS-PAGE gel, while the native protein shows no signal. nih.gov

Elemental Analysis of Synthesized Succinimides

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a newly synthesized compound. ache-pub.org.rsresearchgate.net It serves as a crucial criterion for verifying the purity and confirming the empirical formula of synthesized succinimides. researchgate.netacs.org

For a novel synthesized compound to be accepted for publication in many scientific journals, the results of its elemental analysis must closely match the theoretically calculated values for the proposed chemical formula. acs.org The generally accepted standard requires that the experimentally found percentages of carbon, hydrogen, and nitrogen be within ±0.4% of the calculated values. acs.org This stringent requirement helps to ensure that the sample is pure and that the correct structure has been synthesized. acs.org Numerous studies reporting the synthesis of novel this compound derivatives include elemental analysis data as part of the compound's comprehensive characterization, alongside spectroscopic data from NMR, FT-IR, and mass spectrometry. ache-pub.org.rsresearchgate.net

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11438 |

| Disuccinimidyl suberate (DSS) | 70830 |

| Rhodamine sulfonyl chloride | Not available |

| Tris(2-carboxyethyl)phosphine (TCEP) | 107833 |

| Iodoacetamide | 3739 |

Computational Chemistry and Theoretical Studies of Succinimide

Density Functional Theory (DFT) Studies on Succinimide Tautomerism

Theoretical investigations using Density Functional Theory (DFT) have provided significant insights into the tautomeric equilibria of this compound. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, the primary forms of interest are the keto-enol and amine-imine tautomers. researchgate.netlibretexts.org

Keto–Enol and Amine–Imine Tautomerizations of this compound

This compound can theoretically exist in different tautomeric forms, primarily through keto-enol and amine-imine tautomerization. researchgate.net The keto form is the standard representation of this compound. In keto-enol tautomerism, a proton migrates from a carbon atom adjacent to the carbonyl group to the carbonyl oxygen, resulting in an enol form which contains both an alkene and an alcohol functional group. libretexts.org Amine-imine tautomerization involves the migration of a proton from the nitrogen atom to a carbonyl carbon, forming an imine. researchgate.netlibretexts.org

DFT calculations have been employed to determine the relative stabilities and the energy barriers for these tautomerization processes. Studies using B3LYP and MP2 methods have shown that the activation energies for the uncatalyzed keto-to-enol and amine-to-imine tautomerisms are approximately 300 kJ/mol and 210 kJ/mol, respectively. researchgate.net These high activation barriers indicate that these processes are generally disfavored under normal conditions. researchgate.netnih.gov The keto form is consistently found to be the more stable tautomer. researchgate.netnih.gov

Tautomerizations of this compound (2,5-pyrrolidinedione) have been studied at the density functional theory level. The observed tautomerisms are keto-enol and amine-imine. researchgate.net

| Tautomerization Type | Uncatalyzed Activation Energy (Ea) | Reference |

| Keto → Enol | ~300 kJ/mol | researchgate.net |

| Amine → Imine | ~210 kJ/mol | researchgate.net |

Solvent Effects and Catalysis by Ammonia (B1221849) and Methanol (B129727) Molecules

The presence of solvent molecules or catalysts can significantly influence the tautomerization of this compound by lowering the activation energy barriers. researchgate.netresearchgate.net Theoretical studies have investigated the catalytic effects of water, ammonia, and methanol on these reactions. researchgate.netresearchgate.net

Water molecules have been shown to decrease the activation energies for both keto-enol and amine-imine tautomerisms by acting as a proton bridge. researchgate.net The catalytic effect increases with the number of water molecules involved. researchgate.net Similarly, both ammonia and methanol can act as catalysts by accepting and donating protons, which reduces the reaction barrier by more than half. researchgate.net Methanol has been identified as a more effective catalyst than water in these processes. researchgate.net

DFT studies implementing the polarizable continuum model (PCM) in an aqueous medium have been used to model these solvent-assisted tautomerizations. researchgate.netresearchgate.net These computational models demonstrate that increasing the number of catalyst molecules from one to two further decreases the energy barriers for the tautomeric conversions. researchgate.net This highlights the crucial role of the immediate chemical environment in facilitating tautomerization.

Stereoinversion and Racemization Mechanisms

The stereochemical instability of this compound residues, particularly those formed from aspartic acid (Asp) and asparagine (Asn) in proteins, is a critical area of study due to its implications in aging and age-related diseases. mdpi.com This instability leads to a partial L-to-D stereoinversion, also known as racemization. mdpi.com

DFT Calculations on Stereoinversion of this compound Residues in Proteins and Peptides

DFT calculations have been instrumental in elucidating the mechanisms of this compound stereoinversion. mdpi.com A model molecule, often an aminosuccinyl (Asu) residue capped with acetyl and N-methyl groups to mimic a peptide backbone, is typically used in these computational studies. mdpi.comnih.gov The stereoinversion at the α-carbon requires this sp³-hybridized carbon to become sp²-hybridized, which is achieved through the formation of an intermediate. nih.govscirp.org

Quantum chemical calculations, such as those using the ωB97X-D functional with a 6-311+G(d,p) basis set, have been employed to investigate the reaction pathways. mdpi.com These studies have revealed that while the stereoinversion is nonenzymatic, it requires a catalyst to proceed at a significant rate at physiological temperatures. mdpi.com The calculated activation barriers for these reactions are typically less than 100 kJ mol⁻¹, which is consistent with slow, nonenzymatic reactions occurring in vivo. mdpi.com

Catalysis of Racemization by Hydrogen Phosphate (B84403) Ions